molecular formula C10H11F2N3O B2567589 2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018163-56-8

2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B2567589
CAS No.: 1018163-56-8
M. Wt: 227.215
InChI Key: RJSNTGDLQWPYFA-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a synthetic organic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with difluoroethyl and dimethyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: This can be achieved through nucleophilic substitution reactions using difluoroethyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolopyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, including enzyme inhibition, receptor modulation, and antimicrobial properties.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may serve as lead compounds in the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Difluoroethyl)-3-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • 5-Fluoro-1H-pyrazolo[3,4-b]pyridine
  • 1H-Pyrrolo[2,3-b]pyridine derivatives

Uniqueness

2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoroethyl group enhances its lipophilicity and metabolic stability, while the dimethyl groups contribute to its steric profile and reactivity.

Properties

IUPAC Name

2-(2,2-difluoroethyl)-3,4-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N3O/c1-5-3-8(16)13-10-9(5)6(2)15(14-10)4-7(11)12/h3,7H,4H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSNTGDLQWPYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NN(C(=C12)C)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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